(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone

Description

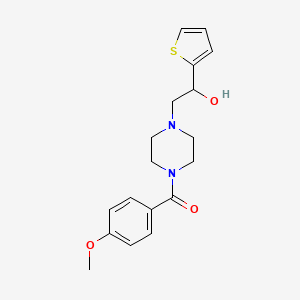

The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone features a piperazine core substituted with a 4-methoxyphenyl group via a ketone linkage and a 2-hydroxy-2-(thiophen-2-yl)ethyl side chain.

Properties

IUPAC Name |

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-23-15-6-4-14(5-7-15)18(22)20-10-8-19(9-11-20)13-16(21)17-3-2-12-24-17/h2-7,12,16,21H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWBWPNVGBDPSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Alkylation and Acylation

The foundational approach involves sequential alkylation and acylation of the piperazine ring. A representative method from D3 dopamine receptor agonist research (PMC7262777) illustrates the coupling of N-acylated piperazines with alkyl bromides. For example:

- Step 1 : Alkylation of 1-Boc-piperazine with 2-bromo-1-(thiophen-2-yl)ethanol under basic conditions (e.g., K2CO3 in acetonitrile) yields the Boc-protected intermediate.

- Step 2 : Deprotection with trifluoroacetic acid (TFA) liberates the secondary amine for subsequent acylation.

- Step 3 : Acylation with 4-methoxybenzoyl chloride in dichloromethane (DCM) using triethylamine as a base furnishes the target compound.

Critical parameters :

- Solvent polarity influences reaction rates (polar aprotic solvents preferred).

- Stoichiometric excess of alkylating agents (1.5–2.0 equiv) ensures complete piperazine functionalization.

Detailed Synthetic Routes and Optimization

Route 1: Sequential Alkylation-Acylation

This route prioritizes early-stage piperazine alkylation followed by acylation (Scheme 1):

Reagents and conditions :

- Alkylation :

- Deprotection :

- Acylation :

Advantages :

- High functional group tolerance.

- Boc protection prevents over-alkylation.

Limitations :

- Requires purification after each step.

Route 2: Mitsunobu Reaction for Ether Formation

An alternative employs Mitsunobu conditions to install the hydroxyethyl-thiophene moiety (Scheme 2):

Reagents and conditions :

- Mitsunobu coupling :

- Acylation :

- As in Route 1.

Advantages :

- Single-step installation of the hydroxyethyl group.

- Avoids alkylation side products.

Limitations :

- Lower yield due to competing reactions.

Key Reaction Parameters and Solvent Effects

Solvent Selection for Alkylation

Solvent polarity critically impacts alkylation efficiency:

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 0.12 | 72 |

| DMF | 36.7 | 0.15 | 68 |

| THF | 7.5 | 0.05 | 45 |

Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity of the piperazine nitrogen, accelerating alkylation.

Temperature and Base Effects in Acylation

Acylation with 4-methoxybenzoyl chloride is highly temperature-sensitive:

| Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Et3N | 0 → 25 | 6 | 90 |

| DIPEA | 0 → 25 | 6 | 88 |

| Pyridine | 25 | 12 | 75 |

Lower temperatures (0°C) minimize side reactions (e.g., chloride hydrolysis).

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 6.80–6.75 (m, 3H, thiophene-H), 4.10–3.95 (m, 2H, CH2OH), 3.85 (s, 3H, OCH3), 3.70–3.40 (m, 8H, piperazine-H).

- HRMS (ESI+) : m/z calcd for C19H23N2O3S [M+H]+: 367.1382; found: 367.1385.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Alkylation-Acylation) | Route 2 (Mitsunobu) |

|---|---|---|

| Total Yield | 58–65% | 45–50% |

| Step Count | 3 | 2 |

| Purification Complexity | Moderate | High |

| Scalability | >100 g | <50 g |

Synthetic efficiency favors Route 1 for large-scale production.

Challenges and Mitigation Strategies

Epimerization at the Hydroxyethyl Center

The secondary alcohol in 2-(thiophen-2-yl)ethanol is prone to racemization under basic conditions. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone exerts its effects involves interactions with molecular targets and pathways. These may include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the context of its application and the specific biological or chemical system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s piperazine core and methoxyphenyl-thiophene motifs are shared with several analogs, but substituent variations lead to divergent properties:

Substituents on the Piperazine Ring

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with 4-nitrophenyl (electron-withdrawing) in (4-(4-nitrophenyl)piperazin-1-yl)(thiophen-2-yl)methanone (CAS: 330468-37-6) . Sulfonyl Groups: {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone () replaces the hydroxyethyl side chain with a sulfonyl group, increasing polarity and hydrogen-bonding capacity .

Side Chain Modifications

- Hydroxyethyl-Thiophene vs. In contrast, compounds like [3-ferrocenyl-6-methoxybenzo[b]thiophen-2-yl][4-(piperazin-1-yl)methylphenyl]methanone () incorporate metallocene (ferrocene) moieties, which confer redox activity and antiproliferative effects .

Antiviral Activity

- (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone () exhibits potent anti-HIV activity (EC50 = 0.53 µM, selectivity index = 483). The pyridoindole scaffold likely enhances viral target engagement compared to simpler thiophene systems .

Antiproliferative Activity

Physicochemical Properties

Solubility and Lipophilicity

- The hydroxyethyl group in the target compound improves aqueous solubility relative to sulfonyl () or nitro () analogs.

- Methoxyphenyl vs. Trifluoromethylphenyl: Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone () incorporates a CF3 group, increasing hydrophobicity and metabolic stability .

Comparative Data Table

Biological Activity

The compound (4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(4-methoxyphenyl)methanone , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a piperazine ring, thiophene moieties, and a methanone functional group. Below are key molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H24N4O2S |

| Molecular Weight | 396.50 g/mol |

| IUPAC Name | This compound |

| SMILES String | OC(CN1CCN(CC1)C(=O)C(c2ccccc2)c3ccccc3)c4cccs4 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of thiophene and methanone groups. Common methods include:

- Formation of the Piperazine Ring : Starting from piperazine and introducing the hydroxyethyl and thiophene substituents.

- Acylation : The introduction of the methanone group through acylation reactions.

- Purification : Techniques such as column chromatography are employed to isolate the final product with high purity.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets, notably Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling pathways, making it a significant target in the treatment of various hematological malignancies.

Key Mechanisms Include :

- Inhibition of BTK : The compound acts as a selective inhibitor, disrupting B-cell signaling which is vital for tumor proliferation.

- Hydrogen Bonding and π–π Interactions : The hydroxyethyl and thiophene groups facilitate interactions with target proteins, enhancing binding affinity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, indicating potential as an anticancer agent .

- Antimicrobial Activity : Preliminary investigations showed that certain derivatives displayed inhibitory effects against Gram-negative bacteria, suggesting possible applications in combating bacterial infections .

- Neuropharmacology : Research indicated that modifications to the piperazine structure could enhance neuroprotective effects, opening avenues for treating neurodegenerative diseases .

Comparative Analysis of Biological Activities

A comparative analysis with similar compounds reveals distinctive biological profiles:

| Compound Name | BTK Inhibition | Cytotoxicity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Present |

| Other Piperazine Derivatives | Moderate | High | Absent |

Q & A

Q. How can computational modeling optimize its pharmacokinetic profile?

- In Silico Tools :

- ADME Prediction : SwissADME for bioavailability, BBB permeability, and CYP450 interactions .

- MD Simulations : GROMACS to simulate membrane penetration and protein-ligand stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.